![molecular formula C12H16ClN3O B14794551 2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)
2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylpropanamide is a chemical compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridin-3-ylmethylamine and cyclopropylpropanamide.
Coupling Reaction: The 6-chloropyridin-3-ylmethylamine is reacted with cyclopropylpropanamide under appropriate conditions to form the desired amide bond. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylpropanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloropyridinyl moiety can be reduced to form the corresponding pyridinyl derivative.
Substitution: The chlorine atom in the pyridinyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of pyridinyl derivatives.
Substitution: Formation of substituted pyridinyl derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as an insecticide or herbicide due to its ability to interact with biological targets in pests.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloropyridin-3-yl)methyl)-N-methylamine
- 1-((6-Chloropyridin-3-yl)methyl)imidazolidin-2-one
- N-(Pyridin-2-yl)amides
Uniqueness
(S)-2-Amino-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to certain targets. The presence of the chloropyridinyl moiety allows for further functionalization and derivatization, making it a versatile scaffold for various applications.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C12H16ClN3O/c1-8(14)12(17)16(10-3-4-10)7-9-2-5-11(13)15-6-9/h2,5-6,8,10H,3-4,7,14H2,1H3 |
InChI Key |
RFUHBQZLUJPGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
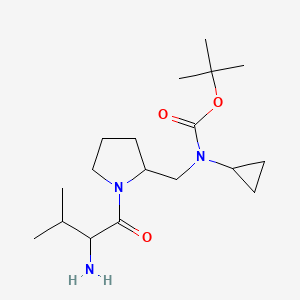
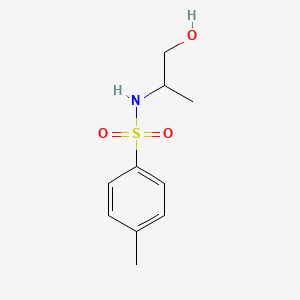
![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)
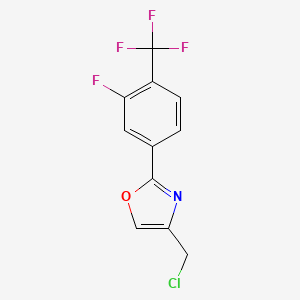
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)
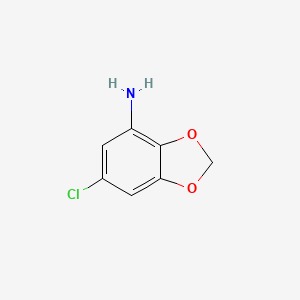
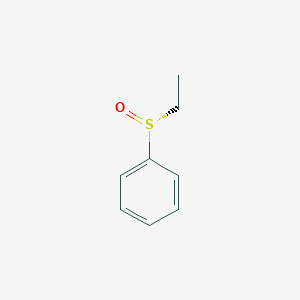
![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)

![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)
